molecular formula C9H10N2 B3032771 2,3-Dimethyl-2H-indazole CAS No. 50407-18-6

2,3-Dimethyl-2H-indazole

Cat. No.: B3032771
CAS No.: 50407-18-6
M. Wt: 146.19 g/mol
InChI Key: JMYXMHBOFBYKDR-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-indazole is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. The structure of this compound consists of a bicyclic system with a pyrazole ring fused to a benzene ring, with two methyl groups attached at the 2 and 3 positions.

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-2H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and inflammatory pathways . For instance, this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response . Additionally, it has been observed to interact with certain cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions highlight the potential of this compound in modulating biochemical pathways related to inflammation and metabolism.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can modulate the activity of signaling molecules such as mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB), which are involved in regulating inflammatory responses and cell survival . Furthermore, it has been shown to affect the expression of genes related to oxidative stress and apoptosis, thereby influencing cell fate decisions . These cellular effects underscore the potential of this compound as a therapeutic agent in conditions involving inflammation and oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of COX-2 activity, which reduces the production of pro-inflammatory prostaglandins . Additionally, this compound can bind to and modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds . This compound also influences gene expression by modulating the activity of transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and cell survival . These molecular interactions highlight the multifaceted nature of this compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor in its long-term effects on cellular function . Studies have shown that this compound remains stable under various conditions, allowing for sustained interactions with target biomolecules . Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have also indicated that continuous exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the generation of reactive metabolites . Threshold effects have also been observed, where the beneficial effects of this compound are only apparent within a specific dosage range .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in the tricarboxylic acid (TCA) cycle and glycolysis . These interactions can result in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The presence of this compound in the mitochondria suggests its potential role in modulating mitochondrial function and oxidative stress responses . Additionally, its localization in the nucleus indicates that it may directly influence gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications and targeting signals play a crucial role in directing this compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and minimizing byproducts, using efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2,3-Dimethyl-2H-indazole can undergo oxidation reactions, where the nitrogen atoms in the indazole ring can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can also be performed on this compound, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms in the indazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: Another member of the indazole family, differing in the position of the nitrogen atom in the pyrazole ring.

    2H-Indazole: The parent compound of 2,3-Dimethyl-2H-indazole, without the methyl groups at the 2 and 3 positions.

    2,3-Dimethyl-6-nitro-2H-indazole: A derivative with a nitro group at the 6 position.

Uniqueness

This compound is unique due to the presence of two methyl groups at the 2 and 3 positions, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and interaction with biological targets compared to other indazole derivatives.

Properties

IUPAC Name

2,3-dimethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-8-5-3-4-6-9(8)10-11(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYXMHBOFBYKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=NN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198460
Record name 2H-Indazole, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50407-18-6
Record name 2H-Indazole, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050407186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Indazole, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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